N-(3-fluoro-4-methylphenyl)-3-oxobutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-7-3-4-9(6-10(7)12)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTGLADPDUNMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-3-oxobutanamide typically involves the reaction of 3-fluoro-4-methylaniline with an appropriate acylating agent. One common method is the acylation of 3-fluoro-4-methylaniline with 3-oxobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the area of anti-inflammatory or anticancer agents.
Industry: The compound can be utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-oxobutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. Additionally, the carbonyl group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution: Chloro and fluoro groups increase molecular weight and polarity, enhancing stability and resistance to metabolic degradation. For example, chloro derivatives (e.g., N-(2-chloro-4-methylphenyl)-3-oxobutanamide) exhibit higher densities and boiling points compared to non-halogenated analogs .
- Methoxy/Ethoxy Groups : Ethoxy substituents (e.g., N-(4-ethoxyphenyl)-3-oxobutanamide) introduce metabolic lability, as seen in O-de-ethylation during biotransformation .
- Trifluoromethyl Groups : Compounds like N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide (MW 273.67) demonstrate enhanced lipophilicity, favoring blood-brain barrier penetration in pharmaceutical contexts .
Biological Activity
N-(3-fluoro-4-methylphenyl)-3-oxobutanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₁₁H₁₂FNO₂
- Molecular Weight : Approximately 209.22 g/mol
- Functional Groups : Contains a fluoro-substituted aromatic ring and an amide functional group, contributing to its reactivity and biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions. The compound serves as an intermediate in the synthesis of more complex organic molecules, which may enhance its utility in drug development.
Enzyme Inhibition
Preliminary studies indicate that this compound may interact with specific enzymes, influencing metabolic pathways. For example, it has been evaluated for its inhibitory effects on human galactokinase (GALK1), showing promising results:
- IC50 Values : The compound demonstrated an IC50 of 7.69 μM against GALK1, indicating significant enzyme inhibition potential .
The mechanism of action is believed to involve the formation of stable interactions between the compound and the target enzyme, facilitated by the carbonyl group which can participate in hydrogen bonding. The presence of fluorine may enhance binding affinity due to its electronegative nature .
Receptor Binding
This compound is also being studied for its ability to bind to various biological receptors. Its unique structural features may allow it to selectively interact with specific targets, potentially leading to novel therapeutic applications in areas such as anti-inflammatory and anticancer therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies surrounding this compound reveal that modifications to the aromatic ring and carbon backbone can significantly influence biological activity. For instance:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(4-fluorophenyl)-3-oxobutanamide | 2713-85-1 | Lacks methyl substitution; different fluorine position |
| N-(2-methoxyphenyl)-3-oxobutanamide | 92-15-9 | Contains a methoxy group instead of fluorine; alters polarity |
| N-(3-chlorophenyl)-3-oxobutanamide | 1016521-35-9 | Substituted with chlorine; affects reactivity and biological profile |
This table illustrates how variations in substituents can lead to different pharmacological profiles, making it crucial for further exploration in drug design .
Case Studies
Several case studies have highlighted the potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
